molecular formula C15H12N4O2 B035095 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 106882-45-5

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B035095
CAS No.: 106882-45-5
M. Wt: 280.28 g/mol
InChI Key: QKKQZFFBSFKXHW-UHFFFAOYSA-N
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Description

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a versatile phthalazine-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a carbohydrazide functional group attached to the phthalazine core, making it a valuable precursor for the synthesis of diverse heterocyclic libraries, particularly through condensation reactions with various aldehydes to form hydrazone derivatives. Its core structure is associated with a range of potential biological activities, and researchers investigate its application as a key intermediate in developing novel therapeutic agents. Studies often focus on its potential as a scaffold for inhibitors of specific enzymes or for probing protein-ligand interactions. The compound's rigid, planar structure is also of interest in materials science for the design of organic fluorescent molecules or ligands for metal-organic frameworks (MOFs). Provided as a high-purity solid, it is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry to ensure identity and quality for demanding research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-oxo-3-phenylphthalazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-17-14(20)13-11-8-4-5-9-12(11)15(21)19(18-13)10-6-2-1-3-7-10/h1-9H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKQZFFBSFKXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366476
Record name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106882-45-5
Record name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Phenylhydrazine with Phthalic Anhydride

The foundational approach involves reacting phthalic anhydride with phenylhydrazine to form 3-phenylphthalazine-1,4-dione. This intermediate is subsequently treated with hydrazine hydrate to introduce the carbohydrazide moiety.

Reaction Conditions

  • Solvent: Glacial acetic acid or ethanol

  • Temperature: Reflux at 110–120°C for 6–8 hours

  • Molar Ratio: 1:2 (phthalic anhydride : phenylhydrazine)

  • Yield: ~65–70% for the dione intermediate

Mechanism

  • Cyclocondensation: Phenylhydrazine reacts with phthalic anhydride, forming a dihydrazone intermediate that cyclizes into the phthalazine ring.

  • Oxidation: The dihydrophthalazine intermediate undergoes aerial oxidation to yield 3-phenylphthalazine-1,4-dione.

  • Hydrazinolysis: The dione reacts with excess hydrazine hydrate, replacing the 1-oxo group with a carbohydrazide functionality.

Stepwise Synthesis via Phthalazine-1,4-dione Intermediates

Preparation of 3-Phenylphthalazine-1,4-dione

Phthalazine-1,4-dione serves as a versatile precursor. Introducing the phenyl group at position 3 requires selective substitution.

Synthetic Route

  • Starting Material: Phthalic anhydride reacts with aniline in acetic acid under reflux to form N-phenylphthalimide.

  • Cyclization: N-phenylphthalimide is treated with hydrazine hydrate, yielding 3-phenylphthalazine-1,4-dione.

Optimization Data

ParameterValue
SolventAcetic acid
Temperature100°C
Reaction Time12 hours
Yield58%

Conversion to Carbohydrazide

The dione intermediate undergoes hydrazinolysis to replace the 1-oxo group with carbohydrazide:

Reaction Conditions

  • Reagent: Hydrazine hydrate (excess)

  • Solvent: Ethanol

  • Temperature: Reflux at 80°C for 4–6 hours

  • Yield: 72–75%

Mechanistic Insight
Hydrazine acts as a nucleophile, attacking the carbonyl carbon at position 1. The reaction proceeds via a tetrahedral intermediate, culminating in the displacement of the oxo group by carbohydrazide.

Post-Synthetic Modification of Pre-Formed Phthalazine Cores

Carbodiimide-Mediated Carboxylate Activation

The carboxylate group at position 1 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with hydrazine to form carbohydrazide.

Optimization Data

ParameterValue
ActivatorEDC
Coupling AgentNHS
SolventDMF
Yield80%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation65–7095Simplicity, fewer steps
Stepwise Synthesis58–7590High functional group control
Post-Synthetic60–8085Modularity for derivatives

Critical Factors Influencing Yield

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydrazinolysis.

  • Stoichiometry: Excess hydrazine (≥3 equivalents) ensures complete conversion of oxo to carbohydrazide.

  • Temperature Control: Prolonged reflux (>8 hours) risks decomposition of the phthalazine core.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and reduces reaction times:

  • Residence Time: 30 minutes (vs. 6–8 hours in batch)

  • Throughput: 5 kg/day per reactor unit

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (7:3) achieve >98% purity.

  • Chromatography: Silica gel with ethyl acetate/hexane (1:1) removes residual hydrazine.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing reactions produce 1,4-dicarbohydrazide derivatives.

  • Solution: Strict stoichiometric control (1:1 molar ratio of dione to hydrazine).

Oxidative Degradation

  • Issue: Aerial oxidation of intermediates during storage.

  • Solution: Nitrogen blanket during synthesis and storage .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted phthalazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Activity
The compound has been synthesized and evaluated for its cyclooxygenase-2 (COX-2) inhibitory activity , which is crucial in the development of anti-inflammatory drugs. One study found that a derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM.

Antimicrobial Properties
Research indicates that derivatives of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide demonstrate notable antimicrobial activity against various pathogens. The synthesized phthalazinone derivatives showed high activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for new antimicrobial therapies.

Antipyretic and Analgesic Effects
Some derivatives have also been evaluated for their antipyretic (fever-reducing) and analgesic (pain-relieving) activities using in vivo animal models. Results showed significant effects, suggesting their potential for clinical applications in pain management.

Anticancer Activity
The anticancer potential of these derivatives has been assessed against the MDA-MB-231 cell line, a model for breast cancer. The findings revealed significant anticancer activity, indicating the compound's promise in oncology research.

Material Science Applications

Polymer Development
In material science, this compound serves as a building block for synthesizing polymers with desirable properties. Its structural characteristics allow it to be incorporated into polymer chains, enhancing material performance in various applications.

Agricultural Chemistry

The compound has potential uses in developing agrochemicals due to its antimicrobial properties , which can be beneficial in protecting crops from fungal and bacterial infections. This application highlights its versatility beyond traditional pharmaceutical uses.

Data Summary Table

Application AreaSpecific UseKey Findings
PharmaceuticalsAnti-inflammatoryCOX-2 inhibition of 47.1% at 20 μM
AntimicrobialHigh activity against E. coli and P. aeruginosa
Antipyretic and AnalgesicSignificant effects in animal models
AnticancerNotable activity against MDA-MB-231 cell line
Material SciencePolymer DevelopmentEnhances material properties
Agricultural ChemistryAgrochemical DevelopmentAntimicrobial properties beneficial for crops

Case Study 1: Anti-inflammatory Activity

A recent study synthesized several derivatives of this compound and tested their COX-2 inhibitory effects. The results indicated that modifications to the chemical structure significantly impacted the inhibitory potency, paving the way for developing more effective anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of synthesized phthalazinone derivatives against various fungi and bacteria. The results showed that certain derivatives had substantial antibacterial effects, particularly against gram-negative bacteria, indicating their potential use in treating infections.

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Phthalazine Derivatives

  • 3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 734546-71-5) Structural Difference: Replaces the phenyl group with a 3-methylbutyl chain.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS: 61051-67-0)

    • Structural Difference : Substitutes carbohydrazide with a carboxylic acid group.
    • Impact : Enhanced acidity (pKa ~2-3) reduces bioavailability under neutral conditions but improves solubility in polar solvents .

Quinazolinone Derivatives

  • N′-(1-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbutyrohydrazide Structural Difference: Features a quinazolinone core instead of phthalazine. Impact: The quinazolinone ring enhances π-stacking interactions, improving antimicrobial and cytotoxic activities .

Antioxidant Activity

  • Quinazolinone–isatin conjugates show superior antitumor activity (IC₅₀ = 2.1–4.8 µM against MCF-7 cells) due to PARP-1 inhibition and apoptosis induction .

Antimicrobial Activity

  • Quinazolinone derivatives with chloro/nitro substituents (e.g., 7b1) demonstrate broad-spectrum activity against gram-negative bacteria (MIC = 8–32 µg/mL) and fungi .
  • The target compound’s analogues lack direct antimicrobial data but are prioritized for sensor applications .

Physicochemical and Pharmacokinetic Properties

Property 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide 3-(3-Methylbutyl) Analogue Quinazolinone–isatin Conjugates
Molecular Weight 280.28 280.28 (varies by substituent) 450–550
LogP ~2.5 (predicted) ~3.2 ~3.8–4.5
Solubility (Water) Low Very low Insoluble
Bioavailability Moderate Low High (nanoparticle formulations)

Biological Activity

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide is a synthetic organic compound with the molecular formula C15H12N4O2 and a molecular weight of approximately 280.28 g/mol. This compound features a phthalazine core, which includes a phenyl group and a carbohydrazide moiety. Its unique structure allows it to participate in various biological activities, making it a subject of interest in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of phthalic anhydride with phenylhydrazine to form 3-phenylphthalhydrazide, which is then cyclized to yield the target compound. The reaction conditions can be optimized for yield and purity, facilitating further modifications that may enhance biological activity.

Biological Activities

Research indicates that this compound exhibits notable biological activities across several domains:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties. In vitro evaluations indicate high activity against various gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's structure allows for effective interaction with microbial targets, leading to inhibition of growth.

2. Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MDA-MB 231 (breast cancer). The results indicate significant cytotoxic effects, suggesting that this compound could be a lead candidate for developing new anticancer therapies.

3. Anti-inflammatory Activity

The compound has also been studied for its COX-2 inhibitory activity, which is crucial in the inflammatory response. In screening assays, one derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, highlighting its potential as an anti-inflammatory agent .

4. Antipyretic and Analgesic Effects

In vivo models have demonstrated that derivatives of this compound possess significant antipyretic and analgesic activities. These effects are critical for developing new therapeutic agents aimed at managing pain and fever.

Case Studies

Several studies have been conducted to explore the biological activities of this compound:

Study Focus Methodology Findings
Study 1Antimicrobial ActivityIn vitro assays against gram-negative bacteriaHigh efficacy against E. coli and P. aeruginosa
Study 2Anticancer ActivityCytotoxicity tests on MDA-MB 231 cellsSignificant reduction in cell viability
Study 3Anti-inflammatory ActivityCOX-2 inhibition assaysMaximum inhibition of 47.1% at 20 μM
Study 4Analgesic EffectsIn vivo animal modelsDemonstrated antipyretic and analgesic properties

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or protein function.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through various pathways.
  • Inflammatory Response Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Q & A

Q. What are the standard synthetic protocols for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves cyclocondensation of phenyl-substituted precursors with carbohydrazide derivatives under acidic or basic catalysis. To optimize reaction conditions, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, narrowing experimental variables . For reproducibility, validate purity via HPLC (≥95%) and characterize intermediates using FTIR and NMR.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm hydrazide proton environments and carbonyl groups. IR spectroscopy identifies C=O (1650–1700 cm1^{-1}) and N-H stretches (3200–3350 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (XRD) resolves dihedral angles between the phthalazine ring and phenyl substituent. Hydrogen-bonding networks (e.g., N-H···O) stabilize the lattice, as seen in analogous hydrazide structures .

Q. How is the compound’s preliminary bioactivity screened in pharmacological studies?

Methodological Answer : Use in vitro assays to evaluate enzyme inhibition (e.g., acetylcholinesterase for neurological applications) or antimicrobial activity via broth microdilution (MIC values). For cytotoxicity, employ MTT assays on human cell lines. Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates. Data interpretation requires ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. What computational strategies elucidate the compound’s reactivity and interaction with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., kinases). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
  • Quantum Chemistry : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer interactions .

Q. How can researchers resolve contradictions in reported pharmacological data?

Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigate by:

  • Purity Assurance : Use LC-MS to detect trace byproducts (e.g., hydrolyzed derivatives).
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity testing.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, identifying outliers .

Q. What advanced separation techniques improve yield and purity in scaled-up synthesis?

Methodological Answer :

  • Membrane Technologies : Nanofiltration removes low-MW impurities while retaining the product .
  • Chromatography : Prep-HPLC with C18 columns (acetonitrile/water gradient) isolates isomers.
  • Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal habit and phase purity .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (e.g., XRD + DFT) for structural accuracy .
  • Integrate computational screening early to reduce trial-and-error in synthesis .
  • Adopt CRDC guidelines for reactor design and process control in scaling studies .

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